molecular formula C7H5ClF3NS B6330662 2-Chloro-4-(trifluoromethylthio)aniline CAS No. 99479-67-1

2-Chloro-4-(trifluoromethylthio)aniline

Cat. No.: B6330662
CAS No.: 99479-67-1
M. Wt: 227.64 g/mol
InChI Key: AWAQMFNMPXFSKC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylthio)aniline is a chemical compound belonging to the class of anilines. It is characterized by the presence of a chlorine atom and a trifluoromethylthio group attached to the benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethylthio)aniline typically involves the reaction of 2-chloroaniline with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-(trifluoromethylthio)aniline is utilized in several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethylthio)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 3-Chloro-4-(trifluoromethylthio)aniline
  • 4-(Trifluoromethylthio)aniline
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

2-Chloro-4-(trifluoromethylthio)aniline is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQMFNMPXFSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252629
Record name 2-Chloro-4-[(trifluoromethyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99479-67-1
Record name 2-Chloro-4-[(trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99479-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[(trifluoromethyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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